

# ORM-10103: A Comparative Analysis of its Selectivity Against Other Ion Channels

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## Compound of Interest

Compound Name: ORM-10103

Cat. No.: B1662443

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of **ORM-10103**, a potent inhibitor of the sodium-calcium exchanger (NCX), against a panel of other critical ion channels. The data presented is compiled from published experimental findings to assist researchers and drug development professionals in evaluating the compound's specificity and potential off-target effects.

## Executive Summary

**ORM-10103** is a highly selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating potent inhibition of both the forward and reverse modes of the exchanger.<sup>[1]</sup> Extensive electrophysiological studies have been conducted to validate its selectivity, particularly against a range of cardiac ion channels that are common off-target liabilities for cardiovascular drugs. While **ORM-10103** shows minimal to no effect on several key ion channels at therapeutic concentrations, a mild inhibitory effect on the rapid delayed rectifier potassium current (IKr) has been observed.<sup>[1][2]</sup> This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides a visual representation of the selectivity screening workflow.

## Data Presentation: ORM-10103 Selectivity Profile

The following table summarizes the quantitative data on the effects of **ORM-10103** on its primary target, the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger, and other key ion channels.

Target Ion Channel	Parameter	Value	ORM-10103 Concentration	Cell Type	Reference
Na <sup>+</sup> /Ca <sup>2+</sup> Exchanger (NCX)	EC50 (forward mode)	780 nM	-	Canine ventricular myocytes	[1]
EC50 (reverse mode)	960 nM	-	Canine ventricular myocytes	[1]	
L-type Ca <sup>2+</sup> Current (ICaL)	Inhibition	No significant change	10 $\mu$ M	Canine ventricular myocytes	[3][4]
Rapid Delayed Rectifier K <sup>+</sup> Current (IKr)	Inhibition	~20%	Not specified	Not specified	[1][2]
Inhibition	"Slightly diminished"	3 $\mu$ M	Canine ventricular myocytes	[3][4]	
Slow Delayed Rectifier K <sup>+</sup> Current (IKs)	Inhibition	Not influenced	3 $\mu$ M	Canine ventricular myocytes	[1][2]
Inward Rectifier K <sup>+</sup> Current (IK1)	Inhibition	Not influenced	3 $\mu$ M	Canine ventricular myocytes	[1][2]
Transient Outward K <sup>+</sup> Current (Ito)	Inhibition	Not influenced	3 $\mu$ M	Canine ventricular myocytes	[1][2]
Na <sup>+</sup> /K <sup>+</sup> Pump Current	Inhibition	Not influenced	3 $\mu$ M	Canine ventricular myocytes	[1][2]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Measurement of Na<sup>+</sup>/Ca<sup>2+</sup> Exchanger (NCX) Current

The effect of **ORM-10103** on the NCX current was determined using the whole-cell patch-clamp technique in single canine ventricular myocytes.[\[3\]](#)

- Objective: To measure the inward and outward NCX currents in the absence and presence of **ORM-10103**.
- Methodology:
  - Canine ventricular myocytes were isolated by enzymatic digestion.
  - Whole-cell currents were recorded using a patch-clamp amplifier.
  - To isolate the NCX current, other ion channels (Na<sup>+</sup>, Ca<sup>2+</sup>, K<sup>+</sup>) and the Na<sup>+</sup>/K<sup>+</sup> pump were blocked using a specific combination of ion channel blockers and K<sup>+</sup>-free solutions.
  - A voltage ramp protocol was applied, stepping from a holding potential to various test potentials to elicit both inward and outward NCX currents.
  - The NCX current was defined as the Ni<sup>2+</sup>-sensitive current, which was determined by subtracting the current remaining after the application of 10 mM NiCl<sub>2</sub> (a non-specific NCX blocker) from the total measured current.[\[3\]](#)[\[5\]](#)
  - The effect of different concentrations of **ORM-10103** on the NCX current was then measured and used to determine the EC<sub>50</sub> values.[\[3\]](#)

### Measurement of L-type Ca<sup>2+</sup> Current (I<sub>CaL</sub>)

The potential effect of **ORM-10103** on the L-type calcium current was assessed to determine its selectivity.

- Objective: To evaluate if **ORM-10103** inhibits the L-type Ca<sup>2+</sup> current.
- Methodology:

- Whole-cell patch-clamp recordings were performed on canine ventricular myocytes.
- The holding potential was set to -40 mV to inactivate Na<sup>+</sup> channels.
- Depolarizing voltage steps were applied to elicit the I<sub>CaL</sub>.
- The peak inward current was measured before and after the application of 10 μM **ORM-10103**.[\[3\]](#)[\[4\]](#)
- No significant change in the I<sub>CaL</sub> amplitude was observed in the presence of **ORM-10103**.[\[3\]](#)[\[4\]](#)

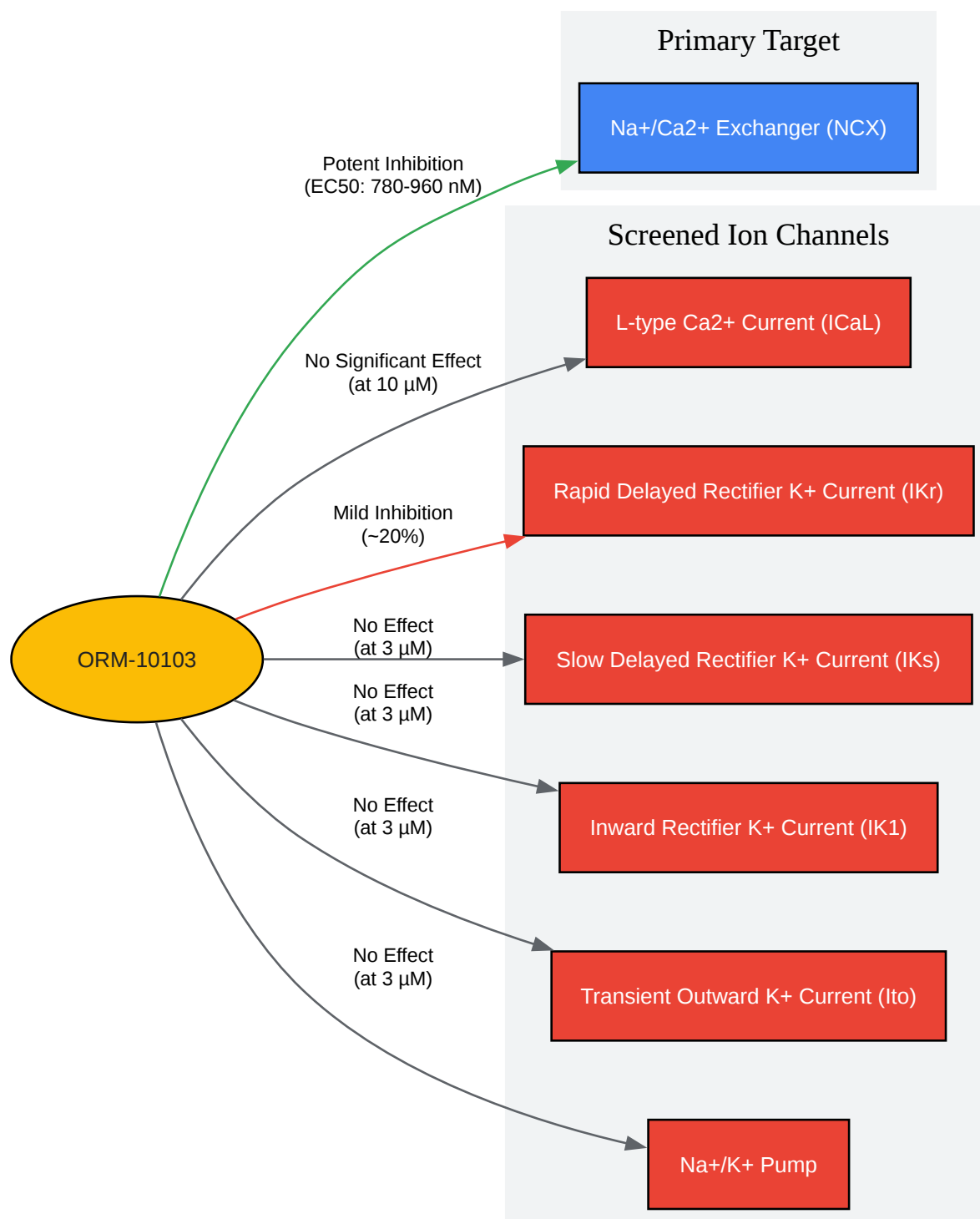
## Measurement of Potassium Currents (I<sub>Kr</sub>, I<sub>Ks</sub>, I<sub>K1</sub>, I<sub>to</sub>) and Na<sup>+</sup>/K<sup>+</sup> Pump Current

The selectivity of **ORM-10103** was further validated by examining its effects on major potassium currents and the Na<sup>+</sup>/K<sup>+</sup> pump.

- Objective: To assess the impact of **ORM-10103** on key repolarizing currents and the primary ion transporter responsible for maintaining the cellular Na<sup>+</sup> and K<sup>+</sup> gradients.
- Methodology:
  - Standard whole-cell voltage-clamp techniques were used on canine ventricular myocytes.
  - Specific voltage protocols and pharmacological blockers were utilized to isolate each current (I<sub>Kr</sub>, I<sub>Ks</sub>, I<sub>K1</sub>, I<sub>to</sub>, and Na<sup>+</sup>/K<sup>+</sup> pump current).
  - The currents were measured at baseline and after the application of 3 μM **ORM-10103**.
  - The results indicated that **ORM-10103** did not significantly affect I<sub>Ks</sub>, I<sub>K1</sub>, I<sub>to</sub>, or the Na<sup>+</sup>/K<sup>+</sup> pump current at this concentration.[\[1\]](#)[\[2\]](#) A slight reduction in the I<sub>Kr</sub> current was noted.[\[3\]](#)[\[4\]](#)

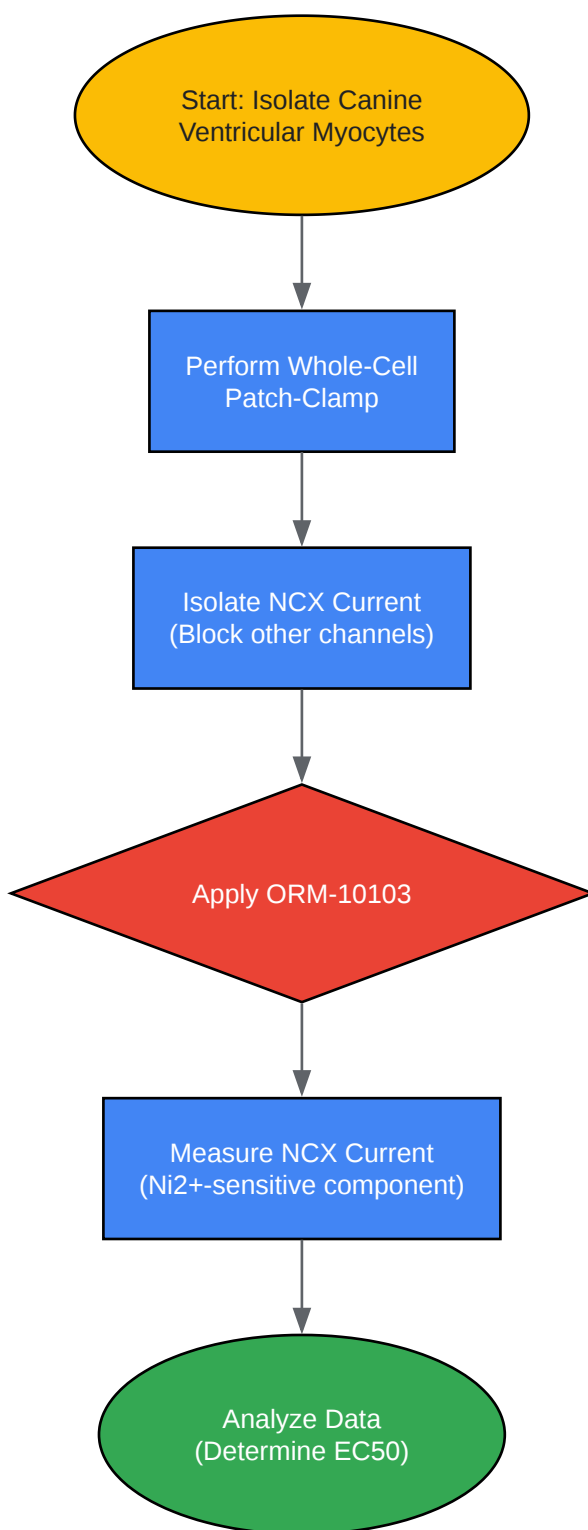
## Mandatory Visualization

The following diagrams illustrate the key processes and findings related to the selectivity of **ORM-10103**.



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Caption: **ORM-10103** selectivity profile against its primary target and other key ion channels.



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Caption: Experimental workflow for determining the effect of **ORM-10103** on NCX current.

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